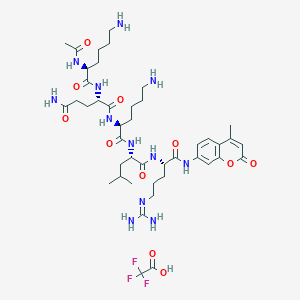
2-azido-N-(2-chlorophenyl)acetamide
Übersicht
Beschreibung
2-azido-N-(2-chlorophenyl)acetamide is an organic compound that belongs to the class of azides Azides are known for their high reactivity and are often used in various chemical synthesis processes
Vorbereitungsmethoden
The synthesis of 2-azido-N-(2-chlorophenyl)acetamide typically involves a two-step process. The first step is the chloroacetylation of 2-chloroaniline using chloroacetyl chloride, which results in the formation of 2-chloro-N-(2-chlorophenyl)acetamide. The second step involves the nucleophilic substitution of the chlorine atom with an azide group using sodium azide in a mixture of ethanol and water under reflux conditions .
Analyse Chemischer Reaktionen
2-azido-N-(2-chlorophenyl)acetamide undergoes various types of chemical reactions, including:
Substitution Reactions: The azide group can participate in nucleophilic substitution reactions, often leading to the formation of triazoles through click chemistry.
Cycloaddition Reactions: The azide group can undergo [3+2] cycloaddition reactions with alkynes to form 1,2,3-triazoles, which are valuable in medicinal chemistry.
Reduction Reactions: The azide group can be reduced to an amine group under appropriate conditions.
Common reagents used in these reactions include copper catalysts for cycloaddition reactions and reducing agents like hydrogen or hydrazine for reduction reactions. The major products formed from these reactions are triazoles and amines.
Wissenschaftliche Forschungsanwendungen
2-azido-N-(2-chlorophenyl)acetamide has several applications in scientific research:
Medicinal Chemistry: It is used in the synthesis of triazole-based compounds, which have shown potential as antifungal, antibacterial, and anticancer agents.
Organic Synthesis: The compound is used as an intermediate in the synthesis of various heterocyclic compounds, which are important in the development of new pharmaceuticals.
Material Science: Triazole derivatives synthesized from this compound are used in the development of new materials with unique properties.
Wirkmechanismus
The mechanism of action of 2-azido-N-(2-chlorophenyl)acetamide primarily involves its reactivity as an azide. The azide group can participate in cycloaddition reactions, forming stable triazole rings. These triazole rings can interact with various biological targets, including enzymes and receptors, leading to their potential therapeutic effects .
Vergleich Mit ähnlichen Verbindungen
2-azido-N-(2-chlorophenyl)acetamide can be compared with other azide-containing compounds, such as:
2-azido-N-phenylacetamide: Similar in structure but lacks the chlorine atom, which can affect its reactivity and applications.
2-azido-N-(4-nitrophenyl)acetamide: Contains a nitro group instead of a chlorine atom, which can significantly alter its chemical properties and reactivity.
The presence of the chlorine atom in this compound makes it unique and can influence its reactivity and the types of reactions it can undergo.
Eigenschaften
IUPAC Name |
2-azido-N-(2-chlorophenyl)acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7ClN4O/c9-6-3-1-2-4-7(6)12-8(14)5-11-13-10/h1-4H,5H2,(H,12,14) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WCUSHABYFUMTHI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)NC(=O)CN=[N+]=[N-])Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7ClN4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501294370 | |
| Record name | 2-Azido-N-(2-chlorophenyl)acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501294370 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
210.62 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
116433-50-2 | |
| Record name | 2-Azido-N-(2-chlorophenyl)acetamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=116433-50-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Azido-N-(2-chlorophenyl)acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501294370 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![5,7-dichloro-3-isopropyl-3H-imidazo[4,5-b]pyridine](/img/structure/B6590572.png)


![2-(((2-aminoethyl)thio)methyl)-6-isopropylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B6590604.png)
![(E)-3-(dimethylamino)-1-(7-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-6-yl)prop-2-en-1-one](/img/structure/B6590612.png)








